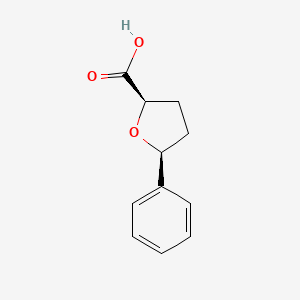
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid (DZCP) is a cyclic diazepine derivative that has been extensively studied for its potential therapeutic applications due to its wide range of biochemical and physiological effects. DZCP is a synthetic organic compound that can be synthesized through a variety of methods. The compound has been investigated for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer's disease.
作用機序
The exact mechanism of action of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid is still not fully understood. However, it is believed that 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid acts by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and by binding to certain receptors, such as the G protein-coupled receptor 55 (GPR55). In addition, 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to inhibit the activity of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha).
Biochemical and Physiological Effects
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has anti-inflammatory and analgesic properties, as well as potential anti-tumor activity. In addition, 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to possess anti-diabetic and anti-Alzheimer's disease activity in animal models. 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has also been studied for its potential use in the treatment of cardiovascular diseases, including atherosclerosis, hypertension, and congestive heart failure.
実験室実験の利点と制限
The advantages of using 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in laboratory experiments include its low toxicity and its ability to modulate the activity of certain enzymes and receptors. Additionally, 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to possess anti-inflammatory and anti-tumor activities. The main limitation of using 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in laboratory experiments is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain applications.
将来の方向性
The potential applications of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid are still being explored, and there are many potential future directions for research. These include further investigation of the mechanisms of action of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid, as well as its potential use in the treatment of a variety of diseases, such as cancer, diabetes, and Alzheimer's disease. Additionally, further research is needed to explore the potential use of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in the treatment of cardiovascular diseases, such as atherosclerosis, hypertension, and congestive heart failure. Additionally, further research is needed to explore the potential use of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Finally, further research is needed to explore the potential use of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in the development of new drugs and drug delivery systems.
合成法
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid can be synthesized through a variety of methods, including the reaction of cyclopropanecarboxylic acid with 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,3-diazabicyclo[3.3.1]nonane (DBN). The reaction of cyclopropanecarboxylic acid with DABCO or DBN yields the desired 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 25°C.
科学的研究の応用
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications due to its wide range of biochemical and physiological effects. In vitro studies have shown that 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has anti-inflammatory and analgesic properties, as well as potential anti-tumor activity. In addition, 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to possess anti-diabetic and anti-Alzheimer's disease activity in animal models. 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has also been studied for its potential use in the treatment of cardiovascular diseases, including atherosclerosis, hypertension, and congestive heart failure.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid involves the reaction of cyclopropanecarboxylic acid with 1,4-diazepane in the presence of a suitable reagent.", "Starting Materials": [ "Cyclopropanecarboxylic acid", "1,4-diazepane" ], "Reaction": [ "To a solution of cyclopropanecarboxylic acid in a suitable solvent, add 1,4-diazepane and a suitable reagent such as DCC or EDC.", "Stir the reaction mixture at room temperature for several hours until completion.", "Filter the reaction mixture to remove any precipitate and evaporate the solvent under reduced pressure.", "Purify the crude product by recrystallization or column chromatography to obtain 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid." ] } | |
CAS番号 |
1692450-72-8 |
製品名 |
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid |
分子式 |
C9H16N2O2 |
分子量 |
184.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




